C6H9ClFN3
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Overview
Description
The compound with the molecular formula C6H9ClFN3 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-fluoropyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to enhance the reaction rate. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.
Industrial Production Methods
On an industrial scale, the production of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and filtration to remove impurities and achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the compound into its .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride: can be compared with other similar compounds such as:
- 1-(5-Chloropyrimidin-2-yl)ethan-1-amine hydrochloride
- 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride
- 1-(5-Iodopyrimidin-2-yl)ethan-1-amine hydrochloride
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The presence of different halogens can lead to variations in binding affinity , stability , and overall efficacy in various applications .
Properties
Molecular Formula |
C6H9ClFN3 |
---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c7-5-3-9-6(1-2-8)10-4-5;/h3-4H,1-2,8H2;1H |
InChI Key |
MIUZMNUICIWMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCN)F.Cl |
Origin of Product |
United States |
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